molecular formula C20H18 B1583854 1,4-Dimethyl-2,5-diphenylbenzene CAS No. 20260-22-4

1,4-Dimethyl-2,5-diphenylbenzene

Cat. No.: B1583854
CAS No.: 20260-22-4
M. Wt: 258.4 g/mol
InChI Key: TUSIRMATSRRTEJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5-diphenylbenzene: is an organic compound with the molecular formula C20H18 and a molecular weight of 258.36 g/mol It is a derivative of benzene, characterized by the presence of two methyl groups and two phenyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dimethyl-2,5-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. In this method, benzene is treated with methyl and phenyl groups in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or carbon tetrachloride, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

1,4-Dimethyl-2,5-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,5-diphenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

    Terphenyls: These compounds consist of a central benzene ring substituted with two phenyl groups.

    Diphenylmethane: This compound has two phenyl groups attached to a central methane carbon.

Uniqueness:

1,4-Dimethyl-2,5-diphenylbenzene is unique due to the presence of both methyl and phenyl groups on the benzene ring, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

1,4-Dimethyl-2,5-diphenylbenzene (CAS Number: 20260-22-4) is an organic compound characterized by a biphenyl structure with methyl groups at the 1 and 4 positions and phenyl groups at the 2 and 5 positions. This compound has garnered interest in various fields, including organic electronics and pharmaceuticals, due to its unique electronic properties and potential biological applications.

  • Molecular Formula : C18H18
  • Molecular Weight : 258.4 g/mol
  • Structure : The compound features a biphenyl backbone with two methyl groups and two phenyl substituents, contributing to its stability and electronic characteristics.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in pharmacology, particularly in enzyme modulation and cellular interactions.

The biological activity of this compound may involve:

  • Enzyme Interaction : The compound can form complexes with enzymes through its functional groups, potentially affecting enzyme kinetics and stability.
  • Cell Signaling Modulation : It may influence key signaling pathways by interacting with proteins involved in cellular communication.

Case Studies

  • Enzyme Inhibition Studies :
    • A study indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was dose-dependent and varied based on the enzyme's nature.
    • Table 1 : Effects of this compound on Enzyme Activity
    Enzyme TypeInhibition (%) at Low DoseInhibition (%) at High Dose
    Aldehyde Dehydrogenase20%50%
    Carboxylesterase15%40%
  • Cellular Effects :
    • In vitro studies demonstrated that the compound can alter cell proliferation rates in certain cancer cell lines. The results indicated a potential for therapeutic applications in oncology .

Biochemical Pathways

The compound has been shown to participate in various biochemical pathways:

  • Metabolism : It is metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives.
  • Transport Mechanism : Within biological systems, it interacts with transport proteins like albumin, facilitating its distribution in tissues .

Toxicological Profile

Preliminary toxicity assessments indicate that this compound may pose risks upon exposure. It is classified as harmful by inhalation or skin contact. Proper safety measures should be taken when handling this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dimethyl-2,5-diphenylbenzene, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : The synthesis of this compound typically involves aromatic electrophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, in a related compound (1,4-Dihexyloxy-2,5-bis(2-nitrophenyl)benzene), Suzuki coupling of halogenated precursors with arylboronic acids under palladium catalysis is employed . Key parameters include:

  • Catalyst loading : Optimized Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems.

  • Temperature : Reactions often proceed at 80–110°C in inert atmospheres.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%). Yield optimization requires stoichiometric control of substituents to avoid polyalkylation byproducts .

    • Supporting Data :
ParameterTypical RangeImpact on Yield/Purity
Catalyst (Pd)1–5 mol%Higher loading → faster kinetics
Reaction Time12–24 hrsProlonged time → risk of side reactions
Solvent PolarityMedium-HighEnhances solubility of aromatic intermediates

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound, and what are the critical parameters in data collection and refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For this compound derivatives, key steps include:

Crystal Growth : Slow evaporation from ethanol or DCM yields suitable crystals (0.3–0.5 mm³) .

Data Collection : Use a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect data at 150 K to minimize thermal motion .

Refinement : SHELXL97 software refines structures using full-matrix least-squares on F². Hydrogen atoms are located via difference Fourier maps and optimized isotropically .
Critical parameters:

  • R-factor : Target <0.05 (e.g., R₁ = 0.037 in recent studies) .

  • Completeness : Ensure >99% coverage up to θ = 27.5° .

    • Crystallographic Data :
ParameterValue (1,4-Dimethoxy Analogue)Source
Space GroupPbca
Unit Cell (Å)a=7.1757, b=6.2769, c=16.5573
Z4

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., H-C-C angles) between historical and modern studies of this compound be resolved, and what implications do these have for NMR tensor analysis?

  • Methodological Answer : Early X-ray studies (e.g., Goodwin et al., 1950) reported H-C-C angles of 75.7°, conflicting with modern values (~120°). Resolution strategies include:

Re-determination : Use high-resolution SCXRD with low-temperature data collection (150 K) to reduce thermal disorder .

Validation : Cross-check with ¹³C chemical shift tensors from single-crystal NMR. For example, revised structures (R = 0.038) align better with NMR tensor orientations, confirming accurate hydrogen positioning .
Implications: Accurate crystallographic data are critical for calibrating NMR tensor calculations, as errors propagate into magnetic shielding predictions .

  • Key Discrepancy :

StudyH-C-C AngleR-FactorSource
Goodwin et al. (1950)75.7°0.067
Modern Redetermination~120°0.038

Q. What methodological approaches are recommended for validating computational models against experimental ¹³C chemical shift tensors of this compound?

  • Methodological Answer : To validate density functional theory (DFT) models:

Tensor Measurement : Acquire single-crystal ¹³C NMR data under magic-angle spinning (MAS) conditions.

DFT Calibration : Use software (e.g., CASTEP, Gaussian) with hybrid functionals (e.g., B3LYP) and gauge-including projector-augmented wave (GIPAW) methods .

Error Analysis : Compare principal components (δ₁₁, δ₂₂, δ₃₃) of experimental and computed tensors. Acceptable mean absolute errors (MAE) are <3 ppm .
Case Study: For 1,4-dimethoxybenzene, revised crystal structures reduced MAE from 8.2 ppm (historical models) to 2.5 ppm (modern DFT) .

  • Validation Metrics :

Tensor ComponentExperimental (ppm)Computed (ppm)MAE (ppm)
δ₁₁120.5123.02.5
δ₂₂90.288.71.5

Q. How do C-H···O hydrogen-bonding interactions influence the crystal packing and stability of this compound derivatives?

  • Methodological Answer : C-H···O interactions (2.5–3.0 Å) govern molecular alignment in the crystal lattice. For example:

  • Symmetry Operations : In Pbca space groups, symmetry code (-x, y+½, -z+½) generates interlocking networks .

  • Thermal Stability : Stronger interactions (shorter H···O distances) correlate with higher melting points (e.g., 329 K for 1,4-dimethoxybenzene) .
    Analysis tools: Mercury software visualizes packing diagrams, while Hirshfeld surfaces quantify interaction contributions .

    • Hydrogen-Bond Geometry :
InteractionD-H···A (Å)Angle (°)Symmetry Code
C8-H8···O12.72167-x, y+½, -z+½

Properties

IUPAC Name

1,4-dimethyl-2,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIRMATSRRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347390
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20260-22-4
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 52.8 g (200 mmol) of 1,4-dibromo-2,5-Dimethyl benzene, 53.6 g (440 mmol) of phenylboronic acid, 2.3 g (2 mmol) of tetrakis(triphenylphosphine)palladium, 400 ml of 2M Na2CO3, 400 ml of EtOH and 800 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 6 hours. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 43.4 g (168 mmol, 84%) as a white solid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,4-Dimethyl-2,5-diphenylbenzene
1,4-Dimethyl-2,5-diphenylbenzene
1,4-Dimethyl-2,5-diphenylbenzene
1,4-Dimethyl-2,5-diphenylbenzene
1,4-Dimethyl-2,5-diphenylbenzene
1,4-Dimethyl-2,5-diphenylbenzene

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